

A Comparative Analysis of Experimental and Computational Data for (4-Bromobutoxy)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Bromobutoxy)benzene

Cat. No.: B073664

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental and computationally derived data for **(4-Bromobutoxy)benzene**. This analysis aims to highlight the correlation between measured properties and theoretical predictions, offering insights into the utility and limitations of computational models in characterizing small organic molecules.

(4-Bromobutoxy)benzene, a halogenated ether, serves as a versatile building block in organic synthesis. An accurate understanding of its physicochemical and spectral properties is crucial for its application in medicinal chemistry and materials science. This guide presents a side-by-side comparison of experimentally determined data with computationally predicted values for its key characteristics.

Physicochemical Properties: A Tale of Two Methodologies

The fundamental physical properties of **(4-Bromobutoxy)benzene**, namely its melting and boiling points, have been determined through both laboratory experimentation and computational prediction. A summary of these findings is presented below.

Property	Experimental Value	Computational Value	Method
Melting Point	36.0-46.0 °C[1]	37.76 °C	Joback Method
Boiling Point	153-154 °C at 18 mmHg	270.31 °C (Normal)	Joback Method
Boiling Point	154.55 °C at ~18 mmHg		

The experimental melting point is reported as a range, which is common for compounds that may have slight impurities or exist in different crystalline forms. The computationally predicted melting point of 37.76 °C, derived from the Joback method, falls within this experimental range, indicating a good correlation for this property.

A direct comparison of the boiling points is more complex due to the experimental value being recorded at a reduced pressure. The predicted boiling point of 270.31 °C is at standard atmospheric pressure. While a quantitative comparison is not straightforward without converting the experimental value to normal pressure, the significant difference underscores the importance of specifying conditions when reporting and comparing such data.

Spectroscopic Fingerprints: Unveiling the Molecular Structure

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular structure of **(4-Bromobutoxy)benzene**. While comprehensive experimental spectra with detailed peak assignments are available in various databases, this guide will focus on a qualitative comparison with the principles of computational spectral prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **(4-Bromobutoxy)benzene** is expected to show distinct signals for the aromatic protons on the benzene ring and the aliphatic protons of the butoxy chain. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm), with their splitting patterns providing information about their relative positions. The protons of the butoxy

chain will appear in the upfield region, with their chemical shifts and multiplicities determined by their proximity to the oxygen and bromine atoms.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (typically in the δ 110-160 ppm range) and the four distinct carbons of the butoxy chain. The carbon attached to the oxygen will be the most downfield among the aliphatic carbons, while the carbon attached to the bromine will also show a significant downfield shift.

Computational Prediction: Predicting NMR spectra using computational methods, such as Density Functional Theory (DFT), involves calculating the magnetic shielding tensors of the nuclei. These calculations can provide theoretical chemical shifts that can be compared with experimental data to aid in spectral assignment and structural elucidation. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation.

Fourier-Transform Infrared (FTIR) Spectroscopy

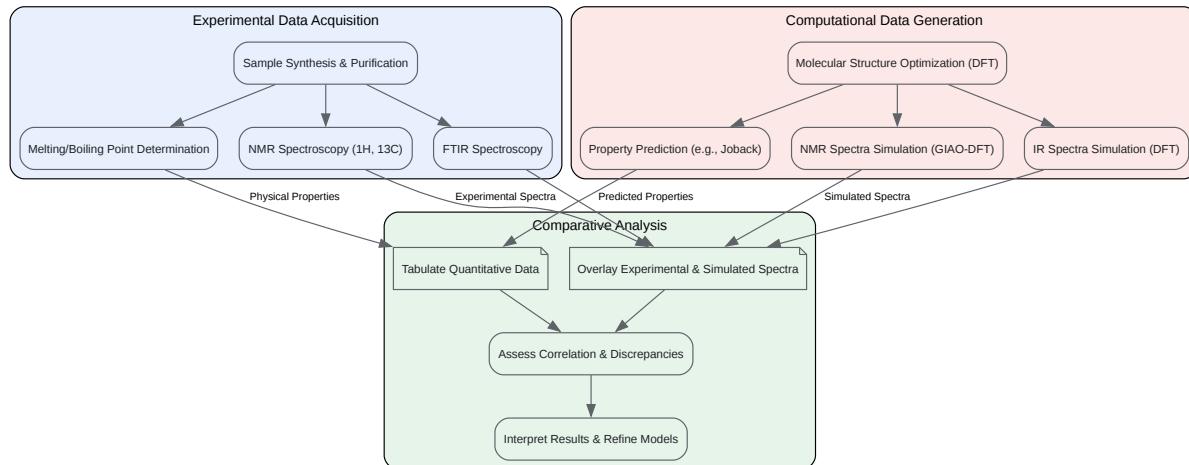
The FTIR spectrum of **(4-Bromobutoxy)benzene** is characterized by absorption bands corresponding to the vibrational modes of its functional groups. Key expected peaks include:

- C-H stretching (aromatic): ~3030-3100 cm^{-1}
- C-H stretching (aliphatic): ~2850-2960 cm^{-1}
- C=C stretching (aromatic): ~1450-1600 cm^{-1}
- C-O stretching (ether): ~1000-1300 cm^{-1}
- C-Br stretching: ~500-600 cm^{-1}

Computational Prediction: Computational methods can simulate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. These simulations can be invaluable in assigning experimental peaks to specific vibrational modes within the molecule.

Experimental Protocols

Physicochemical Property Determination


- Melting Point: The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
- Boiling Point: The boiling point at reduced pressure is determined by distillation. The sample is heated under a vacuum, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded, along with the corresponding pressure.

Spectroscopic Analysis

- NMR Spectroscopy: A solution of the sample is prepared in a deuterated solvent (e.g., CDCl_3) and placed in an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
- FTIR Spectroscopy: The IR spectrum is typically recorded using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded as the average of multiple scans.

Workflow for Data Correlation

The process of comparing experimental and computational data for a given molecule follows a logical workflow. This can be visualized as a flowchart that outlines the key steps from data acquisition to final analysis and interpretation.

[Click to download full resolution via product page](#)

Workflow for comparing experimental and computational data.

Conclusion

This guide demonstrates a strong qualitative and, in some cases, quantitative correlation between the experimental and computational data for **(4-Bromobutoxy)benzene**. While computational methods like the Joback method provide reasonable estimates for physical properties, more sophisticated techniques like DFT are necessary for accurate spectral predictions. The synergy between experimental measurements and computational simulations provides a powerful approach for the comprehensive characterization of molecules, accelerating research and development in various scientific disciplines. Researchers are

encouraged to leverage both methodologies for a more complete understanding of chemical systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Bromobutoxy)benzene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- To cite this document: BenchChem. [A Comparative Analysis of Experimental and Computational Data for (4-Bromobutoxy)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073664#correlation-between-computational-and-experimental-data-for-4-bromobutoxy-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com